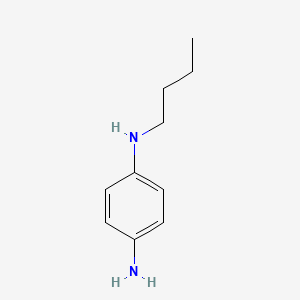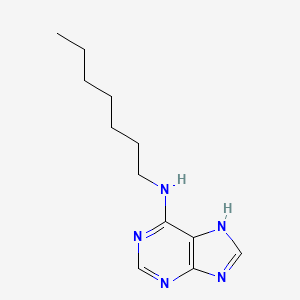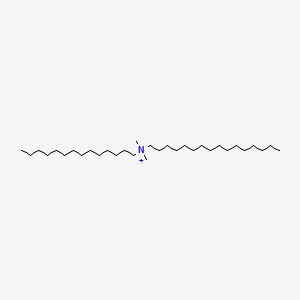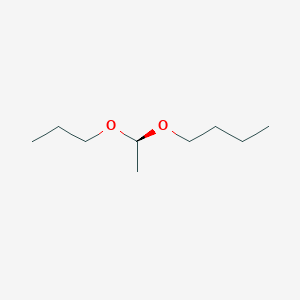
Isooctyl hydrogen 2-butenedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Isooctyl hydrogen 2-butenedioate can be synthesized through the esterification of maleic acid with isooctanol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction conditions include heating the reactants under reflux to achieve the desired ester product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous esterification in a reactor, followed by purification steps such as distillation to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Isooctyl hydrogen 2-butenedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various ester derivatives.
Scientific Research Applications
Isooctyl hydrogen 2-butenedioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Employed in studies involving ester hydrolysis and enzyme interactions.
Medicine: Investigated for potential use in drug delivery systems due to its ester linkage.
Industry: Utilized in the production of polymers and resins.
Mechanism of Action
The mechanism of action of isooctyl hydrogen 2-butenedioate involves its interaction with various molecular targets. The ester group can undergo hydrolysis in the presence of enzymes, leading to the release of isooctanol and maleic acid. These products can then participate in further biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Isooctyl acetate: Another ester with similar properties but different applications.
Isooctyl palmitate: Used in cosmetics and personal care products.
Isooctyl stearate: Commonly used as an emollient in skincare products.
Properties
CAS No. |
93858-88-9 |
|---|---|
Molecular Formula |
C12H20O4 |
Molecular Weight |
228.28 g/mol |
IUPAC Name |
(E)-4-(6-methylheptoxy)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C12H20O4/c1-10(2)6-4-3-5-9-16-12(15)8-7-11(13)14/h7-8,10H,3-6,9H2,1-2H3,(H,13,14)/b8-7+ |
InChI Key |
FDNBQVCBHKEDOJ-BQYQJAHWSA-N |
Isomeric SMILES |
CC(C)CCCCCOC(=O)/C=C/C(=O)O |
Canonical SMILES |
CC(C)CCCCCOC(=O)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


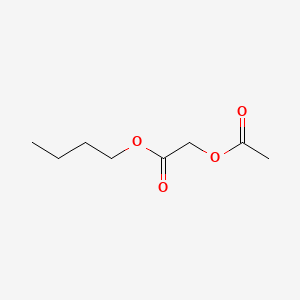
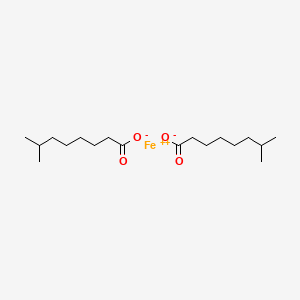
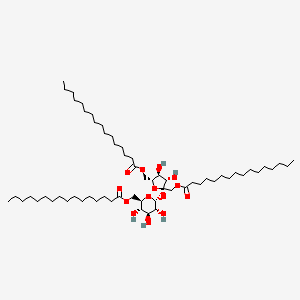

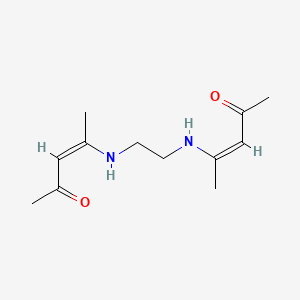
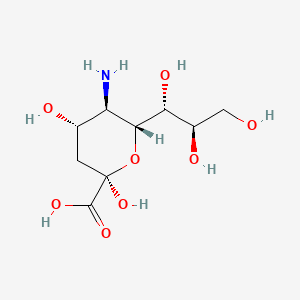
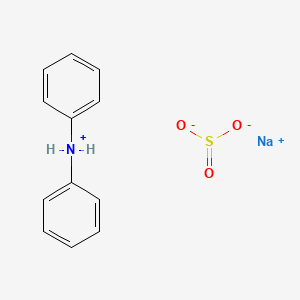
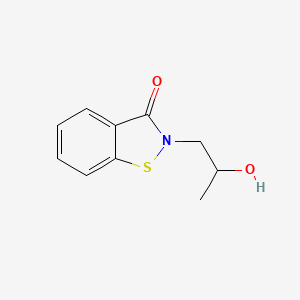
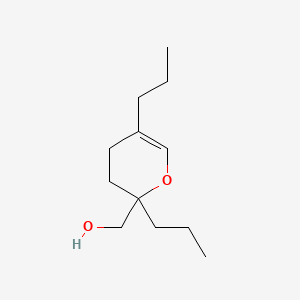
![1-[(4-Aminophenyl)amino]propan-2-OL](/img/structure/B12658952.png)
